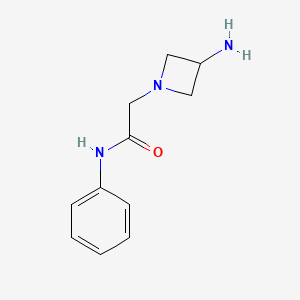

2-(3-aminoazetidin-1-yl)-N-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIHFCGUOGSQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxicity against various human cancer cell lines. These compounds may interact with key proteins or enzymes involved in cell proliferation and survival, leading to their cytotoxic effects.

Mode of Action

It is suggested that similar compounds may interact with their targets through hydrogen bond and hydrophobic interactions. This interaction could lead to changes in the normal functioning of the target proteins or enzymes, potentially inhibiting their activity and leading to cell death.

Biochemical Pathways

Based on the reported cytotoxic effects of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Pharmacokinetics

A compound with a similar structure was reported to have good metabolic stability and weak activity on cytochrome p450 enzymes, which are crucial for drug metabolism and elimination.

Result of Action

Similar compounds have been reported to exhibit moderate to significant cytotoxicity against various human cancer cell lines. This suggests that the compound may induce cell death in these cancer cells, potentially through the inhibition of key proteins or enzymes involved in cell proliferation and survival.

Biochemische Analyse

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine H3 receptors, acting as a partial agonist. The interaction with histamine H3 receptors suggests that this compound may influence neurotransmitter release and modulate central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays, indicating its role in modulating intracellular signaling pathways. Furthermore, this compound has demonstrated an amnesic effect in mice, suggesting its potential impact on cognitive functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, where it acts as a partial agonist, leading to the modulation of neurotransmitter release. The binding mode of this compound to histamine H3 receptors is similar to that of histamine, indicating key interactions that facilitate its activity. Additionally, this compound exhibits weak activity on cytochrome P450 enzymes, suggesting minimal interference with metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates good metabolic stability, which allows it to maintain its activity over extended periods The long-term effects on cellular function and potential degradation products have not been extensively studied

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits an amnesic effect at a dosage of 5 mg/kg when administered intraperitoneally in mice Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity levels have not been fully characterized

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound exhibits weak activity on cytochrome P450 enzymes, indicating minimal interference with metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s ability to cross the blood-brain barrier and its distribution within the central nervous system suggest its potential for modulating neurotransmitter release and cognitive functions

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical analysis. This compound’s ability to interact with histamine H3 receptors suggests its localization within cellular membranes where these receptors are present Additionally, any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied

Biologische Aktivität

2-(3-Aminoazetidin-1-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological effects, and pharmacological applications based on diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Azetidine Ring : Using appropriate reagents to cyclize a precursor compound.

- Amidation : Reaction with an acetamide derivative to introduce the phenyl group.

The specific conditions and reagents may vary, but common methods include the use of bases and solvents to facilitate the reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a series of derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

| Compound | Activity (Zone of Inhibition in mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 12 | Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Studies

- In Vivo Studies : In a murine model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study indicated an increase in apoptotic cells within the tumor tissue.

- Pharmacokinetics : Research on the pharmacokinetic profile showed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Interaction : It may interact with various receptors, leading to downstream signaling changes that promote apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that 2-(3-aminoazetidin-1-yl)-N-phenylacetamide exhibits significant biological activities, particularly in antibacterial and antifungal domains. Compounds with similar structural features have shown promise in inhibiting bacterial growth and exhibiting antifungal properties, suggesting that this compound may possess similar therapeutic potential.

Potential Pharmacological Effects

Research highlights several pharmacological effects associated with this compound:

- Antibacterial Activity : Inhibits the growth of various bacteria.

- Antifungal Activity : Exhibits efficacy against certain fungal strains.

- Analgesic Properties : Potential use in pain relief applications.

Further biological evaluations are necessary to fully characterize its efficacy and safety profiles .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of azetidine compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the azetidine structure can enhance antimicrobial properties.

- Pharmacokinetic Assessments : Research into the pharmacokinetics of similar compounds indicated favorable absorption rates and metabolic stability, which are critical for therapeutic applications. This suggests that this compound may also exhibit beneficial pharmacokinetic profiles .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial cell wall synthesis. Such studies provide insights into its mechanism of action and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Triazole vs. Azetidine Derivatives

Nitro-Substituted Phenylacetamides

Nitro groups on the phenyl ring, as in 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (antitubercular) and 2-(4-fluorophenyl)-N-phenylacetamide (anticancer), significantly influence activity:

- Anticancer: Nitro-substituted derivatives (e.g., 2a-2c) show higher cytotoxicity against PC3 prostate carcinoma cells (IC₅₀ ~5–10 µM) compared to methoxy analogs .

- Antitubercular : Nitro and fluoro substituents enhance activity against M. tuberculosis H37Rv (MIC ~1.6 µg/mL for compound 3m) .

- Limitations : Nitro groups may reduce antibacterial potency in some contexts (e.g., 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives) .

Table 2: Impact of Nitro Substituents

N-Benzylacetamide vs. N-Phenylacetamide

Replacing the phenyl group with benzyl (e.g., N-benzyl-N-(furan-2-ylmethyl)acetamide ) alters bioactivity:

- Anti-α-Glucosidase : N-phenylacetamide derivatives (9a-m) show superior activity (IC₅₀ ~0.8–2.5 µM) compared to inactive N-benzyl analogs (9n-p) .

- Synthetic Yield : N-benzyl derivatives achieve >93% yield via acylation with acetic anhydride , whereas N-phenylacetamides often require multi-step synthesis.

Heterocyclic Modifications

- Azetidine vs. The amino group in the target compound may improve solubility versus the azido group.

- Selenium Analogs: Organoselenium amides (e.g., 102-104) exhibit potent antioxidant activity (DPPH IC₅₀ ~20–24 µM), comparable to ascorbic acid, via radical scavenging .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro and fluoro substituents enhance cytotoxicity and antitubercular activity but may reduce antibacterial effects .

- Heterocyclic Cores : Azetidine’s small ring size favors membrane permeability, while triazoles improve metal-binding capacity .

- Amide Linkage : Critical for hydrogen bonding with biological targets; N-phenyl outperforms N-benzyl in α-glucosidase inhibition .

Vorbereitungsmethoden

Amidation of Azetidine Derivatives with Phenylacetamide Precursors

One common approach involves reacting a 3-aminoazetidine derivative with a phenylacetyl chloride or phenylacetic acid derivative to form the amide bond. This method typically uses coupling agents such as carbodiimides (e.g., EDCI) and additives like 1-hydroxybenzotriazole (HOBt) to facilitate the amidation under mild conditions.

- Dissolve 3-aminoazetidine in an appropriate solvent such as N,N-dimethylformamide (DMF).

- Add phenylacetic acid or its activated derivative.

- Introduce coupling agents (e.g., EDCI) and HOBt.

- Stir the reaction mixture at room temperature for several hours (often 12-24 h).

- Work up the reaction by extraction, washing, drying, and purification by column chromatography.

This method yields this compound with moderate to good yields (40-80%), depending on conditions and purity of reagents.

Nucleophilic Substitution on Halogenated Phenylacetamides

Another synthetic route involves the nucleophilic substitution of halogenated phenylacetamides with azetidine derivatives. For example, 2-chloro-N-phenylacetamide can react with 3-aminoazetidine under basic conditions to substitute the chlorine atom with the azetidine nitrogen, forming the desired amide.

- Use potassium carbonate as a base in a polar aprotic solvent such as DMF.

- Stir the mixture at room temperature or slightly elevated temperatures (up to 50 °C) for several hours.

- Precipitate the product by pouring the reaction mixture into ice water.

- Filter, wash, and recrystallize the solid product from methanol or ethanol.

This method is advantageous due to its simplicity and relatively mild reaction conditions, often yielding the product in 70-85% yield.

Ring Closure Strategies for Azetidine Formation

In some cases, the azetidine ring is constructed in situ by cyclization of suitable precursors bearing amino and halogen functional groups. For example, a phenylacetamide derivative bearing a halogenated side chain can undergo intramolecular cyclization with an amino group to form the azetidine ring.

- Prepare a haloacetamide intermediate.

- Treat with a primary amine or ammonia under basic conditions.

- Heat the reaction mixture to promote ring closure.

- Isolate and purify the azetidine-containing amide.

This method requires careful control of reaction parameters to avoid side reactions and optimize ring closure efficiency.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Amidation with coupling agents | 3-aminoazetidine, phenylacetic acid, EDCI, HOBt, DMF, RT, 12-24 h | 40-80 | Mild conditions, good selectivity | Requires coupling agents, longer reaction time |

| Nucleophilic substitution | 2-chloro-N-phenylacetamide, 3-aminoazetidine, K2CO3, DMF, RT-50 °C, 4 h | 70-85 | Simple, efficient, mild conditions | Requires halogenated substrates |

| Ring closure cyclization | Haloacetamide precursor, amine, base, heat | Variable | Direct azetidine ring formation | More complex, risk of side reactions |

Notes on Purification and Characterization

Purification of this compound is typically achieved by:

- Column chromatography on silica gel using chloroform/methanol mixtures as eluents.

- Recrystallization from methanol or ethanol to obtain analytically pure crystals.

Characterization methods include:

- Infrared spectroscopy (IR) to confirm amide and amine functionalities.

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to elucidate the chemical structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify compound purity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-aminoazetidin-1-yl)-N-phenylacetamide, and what critical parameters govern reaction efficiency?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, azetidine derivatives can be functionalized via substitution with sodium azide (NaN₃) in a toluene-water solvent system under reflux, followed by reduction to introduce the amino group . Critical parameters include:

- Reagent stoichiometry (e.g., excess NaN₃ ensures complete substitution).

- Solvent polarity (toluene:water ratio affects reaction kinetics and byproduct formation).

- Reaction time and temperature (monitored via TLC using hexane:ethyl acetate (9:1) to track progress). Post-reaction purification via recrystallization (ethanol) or column chromatography ensures product purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms the presence of the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and phenylacetamide backbone .

- FT-IR : Validates NH stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns for structural validation .

- TLC : Monitors reaction progress using hexane:ethyl acetate (9:1) as the mobile phase .

Advanced: How can click chemistry be utilized to functionalize this compound for targeted applications?

Answer:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole formation. Example protocol:

- React the compound’s azide group with terminal alkynes (e.g., propargyl derivatives) using CuSO₄·5H₂O/sodium ascorbate in a 1:1 DMF:H₂O mixture at 25°C .

- Key considerations :

Advanced: What experimental strategies address discrepancies in biological activity data across different batches of this compound?

Answer:

- Purity validation : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to detect impurities .

- Bioassay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., cisplatin) to minimize variability .

- Structural confirmation : Compare NMR and MS data with reference standards to rule out synthetic artifacts .

- Solubility optimization : Adjust DMSO concentrations in assays to ensure compound stability .

Basic: What purification techniques are optimal for isolating this compound from complex mixtures?

Answer:

- Recrystallization : Use ethanol or methanol for high-purity crystalline products. Slow cooling (0.5°C/min) enhances crystal formation .

- Liquid-liquid extraction : Partition between ethyl acetate and brine to remove hydrophilic byproducts .

- Column chromatography : Silica gel with ethyl acetate/hexane (30:70 to 50:50) for challenging separations .

Advanced: How do solvent polarity and catalyst systems influence the regioselectivity of cycloaddition reactions in azetidine derivatives?

Answer:

- Polar aprotic solvents (e.g., DMF): Enhance Cu(I) catalyst activity, favoring 1,4-triazole regioisomers .

- Aqueous systems : Reduce side reactions but may lower yields due to poor solubility of hydrophobic intermediates .

- Catalyst optimization : Copper(I) iodide (CuI) in THF improves regioselectivity compared to CuSO₄/ascorbate in DMF .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste disposal : Segregate organic waste and incinerate via certified facilities to prevent environmental contamination .

Advanced: What computational approaches predict the stability and reactivity of this compound under varying pH and temperature?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., C–N in azetidine) .

- Molecular dynamics (MD) : Simulate solvation in water/DMSO to predict aggregation tendencies .

- pKa prediction : Use ChemAxon or SPARC to estimate protonation states affecting solubility and reactivity .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

Answer:

- Substituent screening : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to modulate electron density and binding affinity .

- Azetidine ring modifications : Replace the amino group with methyl or acetyl to evaluate steric and electronic effects on target engagement .

- In vitro assays : Test derivatives against kinase enzymes (e.g., EGFR) to correlate structural changes with inhibitory potency .

Basic: What analytical workflows ensure batch-to-batch consistency in this compound production?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.